(5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid
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Overview
Description
(5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid is a hydroperoxide derivative of arachidonic acid. This compound is a significant intermediate in the biosynthesis of various eicosanoids, which are signaling molecules that play crucial roles in inflammation and immunity. It is often studied for its role in biological processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. Lipoxygenases, a family of iron-containing enzymes, catalyze the addition of molecular oxygen to arachidonic acid, resulting in the formation of the hydroperoxide derivative. The reaction conditions generally include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods
Industrial production of this compound is less common due to its instability and the complexity of its synthesis. it can be produced on a larger scale using biotechnological methods involving genetically engineered microorganisms that express lipoxygenase enzymes. These methods allow for the controlled and efficient production of the compound under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
(5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various eicosanoids.
Reduction: The hydroperoxide group can be reduced to a hydroxyl group, forming 15-hydroxyicosa-5,8,11,13-tetraenoic acid.
Substitution: The hydroperoxide group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Catalyzed by enzymes such as cyclooxygenases or peroxidases.
Reduction: Typically involves reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Requires specific catalysts and reaction conditions depending on the desired substitution.
Major Products
15-Hydroxyicosa-5,8,11,13-tetraenoic acid: Formed by the reduction of the hydroperoxide group.
Various eicosanoids: Formed through further oxidation and enzymatic transformations.
Scientific Research Applications
(5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid has numerous scientific research applications:
Chemistry: Studied for its reactivity and role as an intermediate in the synthesis of complex molecules.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and conditions related to oxidative stress.
Industry: Used in the development of pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
The mechanism of action of (5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid involves its conversion to various bioactive eicosanoids. These eicosanoids act on specific receptors and signaling pathways to modulate inflammatory and immune responses. The compound interacts with enzymes such as cyclooxygenases and lipoxygenases, leading to the production of prostaglandins, leukotrienes, and other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 15-Hydroxyicosa-5,8,11,13-tetraenoic acid
- 12-Hydroperoxyicosa-5,8,10,14-tetraenoic acid
- 5-Hydroperoxyicosa-6,8,11,14-tetraenoic acid
Uniqueness
(5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid is unique due to its specific position and configuration of the hydroperoxide group, which determines its reactivity and biological activity. Its role as a precursor to a wide range of bioactive eicosanoids highlights its importance in physiological and pathological processes.
Properties
Molecular Formula |
C20H32O4 |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4+,10-8+,11-9+,17-14+/t19-/m0/s1 |
InChI Key |
BFWYTORDSFIVKP-IXNHTQMRSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C/C/C=C/C/C=C/CCCC(=O)O)OO |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |
Origin of Product |
United States |
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